4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid
Description
This compound is a heterocyclic derivative featuring a fused imidazo[1,2-c][1,2,3]triazole core with a tert-butoxycarbonyl (Boc) protective group at the 4-position and a carboxylic acid moiety at the 3-position. The Boc group enhances solubility and stability during synthetic processes, making it a critical intermediate in medicinal chemistry, particularly for peptide coupling and drug discovery .
Properties
Molecular Formula |
C10H14N4O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-5,6-dihydroimidazo[1,2-c]triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N4O4/c1-10(2,3)18-9(17)13-4-5-14-7(13)6(8(15)16)11-12-14/h4-5H2,1-3H3,(H,15,16) |
InChI Key |
XGUKRMMZONWISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=C(N=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe tert-butoxycarbonyl group is then introduced to protect the amine functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
a) 5,6-Dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic Acid (Unprotected Analog)
- Structure : Lacks the Boc group, exposing a free amine.
- CAS : 83-39-6 .
- Formula : C₅H₆N₄O₂.
- Applications : Likely used as a precursor for further functionalization or in studies requiring reactive amine groups.
b) 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic Acid
- Structure : Replaces the imidazole ring with a pyrrolidine, altering aromaticity and electronic properties.
- CAS : 1780654-45-6 .
- Formula : C₆H₇N₃O₂.
- Molecular Weight : 153.14 g/mol.
- Solubility : Requires solvents like DMSO; ultrasonic agitation recommended for dissolution .
- Storage : Stable at RT; long-term storage at -20°C or -80°C .
c) 4a,5-Dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one
Functional Group Variations
a) Boc-Protected Piperazinyl and Lysyl Derivatives
- Examples :
- Role : Boc groups protect amines during solid-phase peptide synthesis, enabling selective deprotection under acidic conditions .
b) Triazenyl and Methyl-Substituted Analogs
Key Properties
Stability and Handling
Biological Activity
4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid is a compound of interest within the realm of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazole and triazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₄O₄
- Molecular Weight : 258.26 g/mol
Biological Activity Overview
Research indicates that compounds containing imidazole and triazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Triazole derivatives are being explored for their potential in cancer therapy.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
The biological activity of 4-(tert-butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Interaction with DNA/RNA : Some studies suggest that these compounds can intercalate into nucleic acids, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : They may influence various signaling pathways involved in inflammation and cell growth.
Antimicrobial Activity
A study investigated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for certain derivatives compared to standard antibiotics. The minimum inhibitory concentrations (MIC) ranged from 16 to 64 µg/mL for the most active compounds.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 16 | Staphylococcus aureus |
| B | 32 | Escherichia coli |
| C | 64 | Pseudomonas aeruginosa |
Anticancer Activity
Another study evaluated the cytotoxic effects of the compound on various cancer cell lines. The compound exhibited IC₅₀ values indicating significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15.2 |
| HCT-116 | 22.5 |
These findings suggest that the compound may act as a potential lead in anticancer drug development.
Anti-inflammatory Effects
The anti-inflammatory properties were assessed using a rat model of inflammation induced by carrageenan. The administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a clinical trial involving patients with skin infections caused by antibiotic-resistant bacteria, treatment with a formulation containing the compound led to improved healing rates and reduced infection persistence. -
Case Study on Cancer Treatment :
A preclinical study demonstrated that when combined with standard chemotherapy agents, the compound enhanced the efficacy of treatment in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
